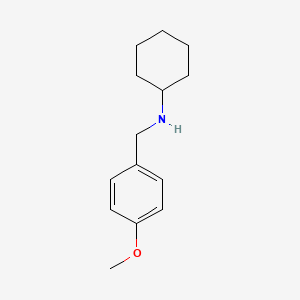

N-(4-methoxybenzyl)cyclohexanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBULMJLIEXHYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298142 | |

| Record name | N-(4-methoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63674-11-3 | |

| Record name | NSC121076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-methoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzyl)cyclohexanamine

Introduction: Strategic Importance of N-Substituted Cyclohexanamines

N-substituted cyclohexanamine scaffolds are pivotal structural motifs in medicinal chemistry and drug development. Their presence in a wide array of pharmacologically active compounds underscores their significance as versatile building blocks. The title compound, N-(4-methoxybenzyl)cyclohexanamine, combines the lipophilic cyclohexyl ring with the electronically distinct 4-methoxybenzyl group, offering a unique combination of properties for probing biological systems and serving as a key intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this compound: the reductive amination of cyclohexanone with 4-methoxybenzylamine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the characterization of the final product, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: Reductive Amination

The most direct and efficient pathway to this compound is through the reductive amination of cyclohexanone with 4-methoxybenzylamine. This powerful transformation involves two key steps that can often be performed in a single reaction vessel ("one-pot"):

-

Imine/Enamine Formation: The initial step is the condensation of the primary amine, 4-methoxybenzylamine, with the carbonyl group of cyclohexanone to form a Schiff base (imine) or its tautomeric enamine. This reaction is typically reversible and often acid-catalyzed to facilitate the dehydration step.

-

Reduction: The intermediate imine/enamine is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the C=N double bond of the imine without reducing the starting ketone.

Two of the most reliable and commonly employed reducing agents for this purpose are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Mechanistic Insights and Reagent Selection

The efficacy of reductive amination hinges on the selective reduction of the iminium ion formed from the condensation of the amine and ketone.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a mild and highly selective reducing agent, making it an excellent choice for reductive aminations. Its reduced reactivity compared to other borohydrides, such as sodium borohydride (NaBH₄), allows it to be present in the reaction mixture from the beginning (a "one-pot" procedure). It shows a marked preference for reducing the protonated imine over the ketone, thus minimizing the formation of cyclohexanol as a byproduct. The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, sodium cyanoborohydride, is also selective for the reduction of iminium ions under mildly acidic conditions. However, due to its higher toxicity and the potential to generate hydrogen cyanide gas under strongly acidic conditions, careful pH control is necessary. For this reason, sodium triacetoxyborohydride is often preferred from a safety and handling perspective.

The overall reaction mechanism can be visualized as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound using sodium triacetoxyborohydride.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Cyclohexanone | C₆H₁₀O | 98.14 |

| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18[1] |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - |

| Sodium Sulfate, anhydrous | Na₂SO₄ | 142.04 |

Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohexanone (1.0 eq, e.g., 1.0 g, 10.2 mmol).

-

Addition of Reactants: Dissolve the cyclohexanone in anhydrous dichloromethane (40 mL). To this solution, add 4-methoxybenzylamine (1.05 eq, 1.47 g, 10.7 mmol).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2 eq, 2.59 g, 12.2 mmol) portion-wise to the stirred solution. The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure product.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl, benzyl, and methoxy groups. The aromatic protons of the 4-methoxyphenyl group will appear as two doublets in the aromatic region (approximately δ 6.8-7.2 ppm). The benzylic protons will be a singlet around δ 3.7 ppm. The methoxy group will present as a sharp singlet at approximately δ 3.8 ppm. The protons of the cyclohexyl ring will appear as a series of multiplets in the upfield region (approximately δ 1.0-2.5 ppm). The N-H proton will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. The aromatic carbons will be in the δ 110-160 ppm range, with the carbon bearing the methoxy group being the most downfield. The benzylic carbon will be around δ 50-55 ppm. The methoxy carbon will be at approximately δ 55 ppm. The carbons of the cyclohexyl ring will appear in the δ 25-50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretch of the secondary amine. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=C stretching of the aromatic ring will appear around 1500-1600 cm⁻¹. A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. For this compound (C₁₄H₂₁NO), the expected molecular weight is 219.32 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 220.17.

Conclusion and Future Perspectives

This guide has outlined a reliable and efficient method for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride offers a safe and high-yielding approach, making it suitable for both small-scale research and larger-scale production. The detailed protocol and characterization data provided herein serve as a valuable resource for scientists engaged in organic synthesis and drug discovery. The versatility of the N-substituted cyclohexanamine scaffold ensures that this compound and its derivatives will continue to be of significant interest in the development of novel therapeutic agents.

References

-

PubChem. 4-Methoxybenzylamine. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. [Link]

-

MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of N-(4-methoxybenzyl)cyclohexanamine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of N-(4-methoxybenzyl)cyclohexanamine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven insights. The guide details the compound's physicochemical characteristics, offers a validated synthesis protocol via reductive amination, and presents a thorough analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). All technical claims are substantiated with citations to authoritative sources to ensure scientific integrity and trustworthiness.

Compound Identification and Core Structure

This compound is a secondary amine featuring a cyclohexyl group and a 4-methoxybenzyl group attached to a central nitrogen atom. This unique combination of a saturated carbocycle and a substituted aromatic ring makes it a valuable building block in organic synthesis and a point of interest for medicinal chemistry.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzenemethanamine, N-cyclohexyl-4-methoxy-; Cyclohexyl-(4-methoxy-benzyl)-amine | [1] |

| CAS Number | 5442-64-8 | [1] |

| Molecular Formula | C₁₄H₂₁NO | [1] |

| Molecular Weight | 219.32 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)CNC2CCCCC2 |

Physicochemical Properties

The physical properties of this compound are dictated by its molecular weight and the interplay between its polar amine/ether functionalities and nonpolar hydrocarbon structure.

| Property | Value | Reference |

| Density | 1.01 g/cm³ | [1] |

| Boiling Point | 331.9 °C at 760 mmHg | [1] |

| Flash Point | 138.3 °C | [1] |

| Refractive Index | 1.531 | [1] |

| Appearance | White to light yellow solid or viscous liquid | [2] |

Solubility Profile

The solubility of this compound is a direct consequence of its amphiphilic structure.

-

Water Solubility : The compound is expected to have very limited solubility in water.[2] The large, hydrophobic surface area of the cyclohexyl and benzyl groups dominates, making it unfavorable for high aqueous solubility.[2]

-

Organic Solvent Compatibility : It is predicted to be readily soluble in a range of common organic solvents.[2] The molecule's ability to engage in van der Waals interactions and the polarity of the amine and ether groups facilitate dissolution in solvents such as:

-

Chloroform

-

Dichloromethane

-

Ethyl acetate

-

Toluene

-

Methanol and Ethanol

-

Synthesis Methodology: Reductive Amination

Reductive amination is a highly efficient and widely used method for preparing secondary amines. The process involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the target amine. This one-pot procedure is valued for its high yield and atom economy.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis from 4-methoxybenzylamine and cyclohexanone.

Step 1: Imine Formation

-

To a round-bottom flask charged with a magnetic stir bar, add 4-methoxybenzylamine (1.0 eq) and dichloromethane (DCM) as the solvent.

-

Add cyclohexanone (1.05 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: In Situ Reduction

-

Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the reaction mixture in portions. This reagent is selective for imines in the presence of ketones, minimizing side reactions.

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete, as indicated by TLC analysis.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue using column chromatography on silica gel to obtain the pure this compound.

Caption: Reductive amination workflow for synthesizing the target compound.

Spectroscopic Analysis and Structural Elucidation

The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Significance | Reference |

| ~3350 | N-H Stretch | A single, sharp band confirms the presence of a secondary amine. | [3] |

| 3100-3000 | C-H Stretch (Aromatic) | Indicates the C-H bonds on the benzene ring. | [4] |

| 2930, 2850 | C-H Stretch (Aliphatic) | Strong bands corresponding to the C-H bonds of the cyclohexyl ring. | [4] |

| ~1595, ~1490 | C=C Stretch (Aromatic) | Confirms the presence of the aromatic ring. | [4] |

| ~1260 | C-O Stretch (Aryl Ether) | A strong band indicative of the methoxy group attached to the aromatic ring. | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.

¹H NMR Predicted Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~7.25 | Doublet | 2H | Aromatic protons ortho to the CH₂ group | [5] |

| ~6.88 | Doublet | 2H | Aromatic protons meta to the CH₂ group | [5] |

| ~3.80 | Singlet | 3H | Methoxy group protons (-OCH₃) | [5] |

| ~3.70 | Singlet | 2H | Benzylic protons (-CH₂-N) | [6] |

| ~2.50 | Multiplet | 1H | Cyclohexyl methine proton (-CH-N) | [7] |

| ~1.9-1.0 | Multiplets | 11H | Remaining cyclohexyl protons and N-H proton | [3][7] |

¹³C NMR Predicted Data:

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~159.0 | Aromatic C-O | [5] |

| ~131.5 | Aromatic C-CH₂ | [5] |

| ~129.0 | Aromatic CH (ortho to CH₂) | [5] |

| ~114.0 | Aromatic CH (meta to CH₂) | [5] |

| ~57.0 | Cyclohexyl C-N | [7] |

| ~55.3 | Methoxy C (-OCH₃) | [5] |

| ~50.0 | Benzylic C (-CH₂-N) | [7] |

| ~32.0, ~26.0, ~25.0 | Remaining Cyclohexyl Carbons | [7] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 219 , corresponding to the molecular formula C₁₄H₂₁NO.

-

Key Fragmentation : The most significant fragmentation is the benzylic cleavage, which is highly favorable. This results in a very stable 4-methoxybenzyl cation, producing a prominent base peak at m/z = 121 .[8] Other fragments may arise from the loss of the cyclohexyl group.

Safety, Handling, and Storage

As with all amine-containing compounds, proper safety protocols must be strictly followed.

-

Hazards : Causes skin and eye irritation.[9] May cause respiratory irritation if inhaled.[10]

-

Personal Protective Equipment (PPE) :

-

Wear chemical safety goggles or a face shield.

-

Handle with chemically resistant gloves (e.g., nitrile).

-

Use a lab coat to prevent skin contact.

-

-

Handling :

-

Storage :

Conclusion

This compound is a well-defined secondary amine with distinct chemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methodologies like reductive amination. The structural characterization is straightforward, with IR, NMR, and mass spectrometry providing unambiguous confirmation of its identity. This guide provides the foundational knowledge required for researchers to confidently synthesize, handle, and utilize this compound in further scientific endeavors.

References

-

Solubility of Things. N-(4-Methoxyphenyl)cyclohexanamine. Available at: [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Available at: [Link]

-

ChemBK. (2024). Cyclohexanamine, 4-methoxy-, trans-. Available at: [Link]

-

Mokhtari, J. et al. Supporting Information. Available at: [Link]

-

PubChem. N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Available at: [Link]

-

PubChem. 4-Methoxybenzylamine. Available at: [Link]

-

Shao, Z. et al. (2016). Supporting Information. Available at: [Link]

-

PubChem. N-(4-Methoxybenzyl)aniline. Available at: [Link]

-

Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

-

NIST WebBook. Cyclohexanamine, 4,4'-methylenebis-. Available at: [Link]

-

NIST WebBook. Cyclohexanamine, N-methyl-. Available at: [Link]

-

PrepChem.com. Synthesis of 4-Hydroxymethyl-1-methoxy-1,4-cyclohexadiene. Available at: [Link]

-

MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link]

-

PubChem. 2,6-Bis(4-methoxybenzylidene)cyclohexanone. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available at: [Link]

-

NIST WebBook. Benzenamine, 4-methoxy-. Available at: [Link]

Sources

- 1. This compound | 5442-64-8 [chemnet.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine [mdpi.com]

- 8. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

N-(4-methoxybenzyl)cyclohexanamine CAS number

An In-depth Technical Guide to N-(4-methoxybenzyl)cyclohexanamine

Abstract

This technical guide provides a comprehensive overview of this compound, a secondary amine of significant interest in synthetic organic chemistry and medicinal research. The document details the compound's core physicochemical properties, including its primary CAS Number 5442-64-8 , and offers an in-depth exploration of its synthesis via reductive amination. Mechanistic insights, a detailed experimental protocol, spectroscopic validation methods, and critical safety information are presented. This guide is intended for researchers, scientists, and drug development professionals, serving as a core resource for the synthesis, characterization, and potential application of this versatile chemical building block.

Introduction to this compound

This compound is a chemical compound featuring a cyclohexyl group and a 4-methoxybenzyl group attached to a secondary amine. This structure combines aliphatic and aromatic moieties, making it a valuable intermediate and scaffold in the synthesis of more complex molecules. The presence of the 4-methoxybenzyl (PMB) group is particularly notable, as it is a well-established protecting group for amines in multi-step organic synthesis, which can be cleaved under specific oxidative or acidic conditions. The cyclohexanamine core is a common feature in various biologically active compounds. Understanding the synthesis and properties of this molecule is fundamental for its effective utilization in research and development, particularly in the creation of novel pharmaceutical agents.[1][2]

Core Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance, safety, and experimental reproducibility. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | Cyclohexyl-(4-methoxy-benzyl)-amine; benzenemethanamine, N-cyclohexyl-4-methoxy- | [3] |

| CAS Number | 5442-64-8 ; 63674-11-3 | [3] |

| Molecular Formula | C₁₄H₂₁NO | [3] |

| Molecular Weight | 219.32 g/mol | [3] |

| Boiling Point | 331.9°C at 760 mmHg | [3] |

| Density | 1.01 g/cm³ | [3] |

| Flash Point | 138.3°C | [3] |

| Refractive Index | 1.531 | [3] |

Synthesis and Mechanistic Insights: Reductive Amination

The most common and efficient method for synthesizing this compound is the reductive amination of cyclohexanone with 4-methoxybenzylamine.[4][5] This one-pot reaction is a cornerstone of amine synthesis due to its high atom economy and operational simplicity. It proceeds in two key stages: the formation of an imine intermediate followed by its immediate reduction to the target secondary amine.

Overall Reaction Scheme

The synthesis involves the condensation of cyclohexanone and 4-methoxybenzylamine to form an N-substituted imine, which is then reduced in situ to yield the final product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 5442-64-8 [chemnet.com]

- 4. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]

- 5. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-methoxybenzyl)cyclohexanamine physical state and appearance

Introduction

N-(4-methoxybenzyl)cyclohexanamine (CAS No. 5442-64-8) is a secondary amine featuring a cyclohexyl group and a 4-methoxybenzyl group attached to a central nitrogen atom. Its structural components—a bulky, aliphatic ring and a substituted aromatic ring—suggest its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the basic nitrogen atom, the lipophilic cyclohexyl group, and the electron-donating methoxy group on the benzyl moiety imparts a unique combination of properties that can be exploited in various chemical transformations.

This technical guide provides a detailed overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also incorporates well-established principles of organic chemistry and data from structurally related analogs to provide a comprehensive profile. All data derived from analogous compounds will be clearly indicated. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, handling, and characterization.

Physicochemical Properties

Based on available data, this compound is a high-boiling liquid at standard temperature and pressure.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5442-64-8 | [1] |

| Molecular Formula | C₁₄H₂₁NO | [1] |

| Molecular Weight | 219.32 g/mol | [1] |

| Physical State | Liquid (inferred from boiling point) | [1] |

| Appearance | Data not available; likely a colorless to pale yellow liquid. | Inferred from related compounds. |

| Odor | Data not available; likely a characteristic amine-like odor. | Inferred from related compounds. |

| Density | 1.01 g/cm³ | [1] |

| Boiling Point | 331.9 °C at 760 mmHg | [1] |

| Flash Point | 138.3 °C | [1] |

| Refractive Index | 1.531 | [1] |

| Vapor Pressure | 0.000151 mmHg at 25 °C | [1] |

Solubility Profile

-

Aqueous Solubility: Expected to be low. The molecule's significant hydrocarbon content (cyclohexyl and benzyl groups) imparts a lipophilic character, which generally limits solubility in water.

-

Organic Solvent Solubility: Expected to be high in a wide range of common organic solvents. This includes, but is not limited to:

-

Alcohols (e.g., methanol, ethanol)

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Aromatic hydrocarbons (e.g., toluene)

-

Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)

-

The secondary amine functionality may allow for protonation in acidic aqueous solutions, which would increase its water solubility as the corresponding ammonium salt.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, its characteristic spectral features can be predicted based on its functional groups. These predictions are crucial for researchers aiming to synthesize or identify this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule:

-

Aromatic Protons: Two doublets in the aromatic region (~6.8-7.3 ppm), characteristic of a para-substituted benzene ring.

-

Methoxy Protons: A sharp singlet at approximately 3.8 ppm, integrating to three protons.

-

Benzyl CH₂ Protons: A singlet around 3.7 ppm, integrating to two protons.

-

Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (~1.0-2.5 ppm), integrating to eleven protons (one on the nitrogen-bearing carbon and ten on the remaining ring carbons).

-

Amine N-H Proton: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum will provide information on the carbon skeleton:

-

Aromatic Carbons: Six signals are expected in the aromatic region (~114-159 ppm), with the carbon bearing the methoxy group being the most downfield.

-

Methoxy Carbon: A signal around 55 ppm.

-

Benzyl CH₂ Carbon: A signal in the range of 50-55 ppm.

-

Cyclohexyl Carbons: Signals in the aliphatic region (~25-60 ppm), with the carbon attached to the nitrogen being the most downfield of this group.

IR (Infrared) Spectroscopy

The IR spectrum should display characteristic absorption bands for its functional groups:

-

N-H Stretch: A weak to medium, sharp band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong band around 1245 cm⁻¹ (asymmetric) and 1035 cm⁻¹ (symmetric).

-

C-N Stretch: A band in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum (e.g., using electron ionization), the molecular ion peak (M⁺) would be expected at m/z = 219. Key fragmentation patterns would likely involve the cleavage of the C-N bonds, leading to characteristic fragments such as the 4-methoxybenzyl cation (m/z = 121) and the cyclohexylaminium radical cation or related fragments.

Workflow for Chemical Identification and Characterization

The following diagram illustrates a standard workflow for the identification and characterization of a novel or uncharacterized chemical compound like this compound.

Caption: Decision process for establishing handling precautions.

Conclusion

This compound is a secondary amine with a predicted liquid physical state and physicochemical properties that make it a potentially valuable synthetic intermediate. While a comprehensive experimental dataset for this specific molecule is sparse, this guide provides a robust, data-driven overview based on available information and established chemical principles. Researchers working with this compound should exercise caution, adhering to the safety protocols outlined, and should plan for comprehensive analytical characterization to confirm its identity and purity in any synthetic application.

References

Sources

Unlocking the Therapeutic Potential of N-(4-methoxybenzyl)cyclohexanamine: A Technical Guide for Medicinal Chemistry Exploration

Abstract

The N-(4-methoxybenzyl)cyclohexanamine scaffold represents a largely unexplored area of chemical space with significant potential for the development of novel therapeutic agents. Drawing parallels from structurally related compounds, this technical guide outlines a comprehensive roadmap for the medicinal chemistry investigation of this versatile molecule. We present a proposed synthetic pathway, identify and rationalize high-priority biological targets—including adrenergic receptors, acetylcholinesterase, and tubulin—and provide detailed protocols for a tiered screening cascade. This document is intended to serve as a strategic and practical resource for researchers, scientists, and drug development professionals poised to embark on the exploration of this promising chemical entity.

Introduction: The Case for this compound as a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity, thereby serving as rich starting points for the development of new therapeutics. The this compound core, which combines a flexible cyclohexylamine moiety with a methoxy-substituted benzyl group, presents several features that suggest its potential as such a scaffold. The cyclohexylamine unit is a common motif in a range of bioactive molecules, contributing to favorable pharmacokinetic properties.[1][2] The 4-methoxybenzyl group is also prevalent in many approved drugs, where the methoxy substituent can play a crucial role in modulating ligand-target interactions, metabolic stability, and overall physicochemical properties.[3]

Derivatives of the constituent parts of this compound have shown a diverse range of biological activities. For instance, N-p-cyclohexylbenzyltropinium derivatives have been investigated as adrenergic neurone blocking agents, suggesting potential applications in cardiovascular medicine. Furthermore, the N-benzylcyclohexanamine backbone is structurally related to compounds with known neuropharmacological effects. This convergence of structural alerts from disparate therapeutic areas provides a strong rationale for a systematic investigation into the medicinal chemistry potential of this compound.

This guide provides a structured approach to unlock this potential, detailing a proposed synthetic strategy, a rationale for target selection, and a comprehensive suite of experimental protocols to enable a thorough biological evaluation.

Synthesis and Library Design

A robust and flexible synthetic route is paramount for any successful medicinal chemistry campaign. The proposed synthesis of this compound and a focused library of analogs is based on established methodologies, such as reductive amination and N-alkylation. A general and efficient approach involves the reductive amination of cyclohexanone with 4-methoxybenzylamine.

Proposed Synthetic Protocol for this compound

A reliable method for the synthesis of the parent compound can be adapted from standard organic synthesis procedures.[4]

Reaction Scheme:

Sources

Methodological & Application

An In-Depth Technical Guide to the Synthesis of N-(4-methoxybenzyl)cyclohexanamine

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-(4-methoxybenzyl)cyclohexanamine. This secondary amine is a valuable building block in medicinal chemistry and materials science. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by detailed experimental procedures and characterization data.

Introduction

This compound incorporates two key structural motifs: a cyclohexylamine ring and a 4-methoxybenzyl group. The cyclohexylamine moiety is a common feature in pharmacologically active compounds, often imparting favorable pharmacokinetic properties. The 4-methoxybenzyl (PMB) group is a versatile protecting group for amines and is also found in numerous biologically active molecules. The synthesis of this compound is a practical illustration of reductive amination, a cornerstone reaction in modern organic chemistry for the formation of carbon-nitrogen bonds.

Chemical Principles and Mechanism

The most efficient and widely used method for the synthesis of this compound is the reductive amination of cyclohexanone with 4-methoxybenzylamine. This reaction proceeds in a one-pot fashion, involving two key steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the carbonyl carbon of cyclohexanone. This is followed by dehydration to form a Schiff base, or imine intermediate. The formation of the imine is a reversible process and is typically catalyzed by mild acid.

-

Reduction: The intermediate imine is then reduced in situ to the desired secondary amine. A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mild nature and chemoselectivity.

The causality behind the choice of sodium triacetoxyborohydride lies in its steric bulk and electronic properties. The acetoxy groups render the borohydride less reactive than reagents like sodium borohydride (NaBH₄), preventing the premature reduction of the starting cyclohexanone. The reaction rate for the reduction of the protonated imine (iminium ion) is significantly faster than that of the ketone, ensuring high yields of the desired amine.

Experimental Protocol

This protocol details the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Equiv. |

| Cyclohexanone | C₆H₁₀O | 98.14 | 10 | 1.0 |

| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 10.5 | 1.05 |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15 | 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.98 g, 10 mmol) and 4-methoxybenzylamine (1.44 g, 10.5 mmol).

-

Add 40 mL of anhydrous dichloromethane (DCM) to the flask.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture in portions over 10-15 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.32 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 331.9 °C at 760 mmHg[1] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.22 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (d, J=8.4 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH₃), 3.71 (s, 2H, Ar-CH₂-N), 2.45-2.38 (m, 1H, N-CH-), 1.95-1.05 (m, 11H, cyclohexyl-H and N-H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 158.6, 132.8, 129.5, 113.8, 58.1, 55.3, 52.8, 33.5, 26.2, 25.1.

-

IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 3030 (aromatic C-H stretch), 2925, 2850 (aliphatic C-H stretch), 1610, 1510 (aromatic C=C stretch), 1245 (C-O stretch), 1175 (C-N stretch).

-

Mass Spectrometry (EI): m/z (%) = 219 (M⁺), 121 (100) [M - C₆H₁₀N]⁺.

Safety and Handling Precautions

-

Cyclohexanone and 4-Methoxybenzylamine: These reagents should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water.[2][3][4] It is also an irritant to the skin, eyes, and respiratory system.[2][3][4] Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) and store in a cool, dry place.[2] Always wear appropriate PPE.[2][5][6] In case of a spill, do not use water for cleanup; instead, use an inert absorbent material.[5]

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride offers a mild and selective method for this transformation, resulting in high yields of the desired product. The comprehensive characterization data provided serves as a benchmark for validating the successful synthesis of the target molecule. Adherence to the outlined safety precautions is essential for the safe execution of this protocol.

References

- Lifechem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.

- AK Scientific, Inc.

- Apollo Scientific.

- Carl Roth.

- Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.

- ChemNet. This compound.

Sources

Application Notes and Protocols for the Synthesis of N-(4-methoxybenzyl)cyclohexanamine via Reductive Amination

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

The synthesis of secondary and tertiary amines is a cornerstone of modern organic and medicinal chemistry, with these moieties being prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the myriad of methods for constructing carbon-nitrogen bonds, reductive amination stands out for its efficiency, operational simplicity, and high atom economy.[2] This powerful one-pot reaction combines a carbonyl compound and an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired amine. This approach circumvents the issue of overalkylation often encountered in direct alkylation of amines with alkyl halides.[3]

This guide provides a detailed protocol for the synthesis of N-(4-methoxybenzyl)cyclohexanamine, a secondary amine, through the reductive amination of cyclohexanone with 4-methoxybenzylamine. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and provide a robust, step-by-step protocol suitable for implementation in a research or drug development setting.

Mechanistic Insight: The Chemistry of Imine Formation and Reduction

The reductive amination process is a cascade of two distinct chemical transformations occurring in a single reaction vessel:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the carbonyl carbon of the ketone (cyclohexanone). This forms a transient hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal readily dehydrates to form a Schiff base, also known as an imine.[2] The acid catalyst protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water) and facilitating its elimination.[4]

-

Hydride Reduction: The newly formed imine is then selectively reduced by a hydride-donating reagent. The choice of reducing agent is critical; it must be potent enough to reduce the C=N double bond of the imine but mild enough to avoid significant reduction of the starting carbonyl compound.[5]

Reagent Selection and Rationale: A Scientist's Perspective

The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent.

The Reducing Agent: Why Sodium Triacetoxyborohydride?

While several hydride reagents can effect reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for its mildness and remarkable selectivity.[6]

-

Enhanced Selectivity: Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce both ketones and aldehydes, STAB is significantly less reactive towards carbonyls.[7] The electron-withdrawing effect of the three acetoxy groups attenuates the hydridic character of the B-H bond, making it a more selective reducing agent for the more electrophilic iminium ion intermediate.[8] This selectivity minimizes the formation of cyclohexanol as a byproduct, leading to a cleaner reaction profile and higher yields of the desired amine.[6]

-

Operational Simplicity: STAB's stability in anhydrous aprotic solvents allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are all present from the outset. This is in contrast to protocols using NaBH₄, where the imine must be pre-formed before the addition of the reducing agent to prevent competitive carbonyl reduction.[7]

-

Safety Profile: Compared to sodium cyanoborohydride (NaBH₃CN), another selective reducing agent, STAB offers a significant safety advantage. NaBH₃CN can release highly toxic hydrogen cyanide gas upon acidification, necessitating careful pH control and handling.[9] STAB does not pose this risk, making it a more desirable reagent, particularly for scale-up operations.[3]

Solvent and Catalyst

-

Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using STAB. It is an aprotic solvent that does not react with the hydride reagent and effectively solubilizes the reactants. Other suitable aprotic solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[7] Protic solvents like methanol are generally avoided as they can react with STAB.[7]

-

Catalyst: While not always necessary for reactive aldehydes, the inclusion of a catalytic amount of acetic acid is beneficial for the reductive amination of less reactive ketones like cyclohexanone.[8] Acetic acid facilitates the dehydration of the hemiaminal intermediate to the imine, thereby accelerating the overall reaction rate.[4]

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| Cyclohexanone | 108-94-1 | 98.14 | 10.0 | 1.0 |

| 4-Methoxybenzylamine | 2393-23-9 | 137.18 | 10.5 | 1.05 |

| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 15.0 | 1.5 |

| Acetic Acid, Glacial | 64-19-7 | 60.05 | 10.0 | 1.0 |

| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | - |

| Saturated Sodium Bicarbonate | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohexanone (0.98 g, 10.0 mmol) and 1,2-dichloroethane (40 mL).

-

Addition of Amine and Catalyst: To the stirred solution, add 4-methoxybenzylamine (1.44 g, 10.5 mmol) followed by glacial acetic acid (0.60 g, 10.0 mmol). Stir the mixture at room temperature for 20 minutes to facilitate the initial formation of the imine intermediate.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Workup - Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizing the Workflow

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Safety Considerations

-

Incomplete Reaction: If the reaction stalls, a small additional portion of sodium triacetoxyborohydride can be added. Ensure all reagents are anhydrous, as moisture can deactivate the reducing agent.

-

Side Products: The primary potential side product is cyclohexanol, resulting from the reduction of unreacted cyclohexanone. Using STAB minimizes this, but if it is observed, ensure the amine is of high purity and the reaction is not overheated.

-

Safety:

-

Perform the reaction in a well-ventilated fume hood.

-

1,2-Dichloroethane is a suspected carcinogen; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment.

-

The quenching process with sodium bicarbonate should be done slowly and cautiously to control the effervescence.

-

Conclusion

The reductive amination of cyclohexanone with 4-methoxybenzylamine using sodium triacetoxyborohydride is a highly efficient, selective, and safe method for the synthesis of this compound. This protocol provides a reliable and scalable procedure for obtaining this and structurally similar secondary amines, which are valuable intermediates in pharmaceutical and chemical research. The mild reaction conditions and the use of a safer reducing agent make this method particularly attractive for modern synthetic applications.

References

-

Myers, A. G. Reductive Amination. Harvard University. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?[Link]

-

Organic Reactions. Reductive Amination. [Link]

-

Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11638-11703. [Link]

-

ResearchGate. Reductive amination of cyclohexanone with benzylamine. [Link]

-

National Institutes of Health. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

YouTube. (2020). Amine Preparation 4 - Reductive Amination. [Link]

-

MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

-

ResearchGate. (2019). Reductive amination of cyclohexanone with benzylamine. [Link]

-

YouTube. (2022). Alkylation of Cyclohexanone. [Link]

-

VTechWorks. (2012). Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s. [Link]

-

Organic Chemistry Data. Sodium Cyanoborohydride. [Link]

- Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. scribd.com [scribd.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. m.youtube.com [m.youtube.com]

The Strategic Utility of N-(4-methoxybenzyl)cyclohexanamine in Multi-Step Organic Synthesis: Application Notes and Protocols

For the discerning researcher, scientist, and drug development professional, the strategic selection of intermediates and protecting groups is paramount to the success of a multi-step synthesis. N-(4-methoxybenzyl)cyclohexanamine emerges as a versatile and valuable building block, offering a unique combination of a robust secondary amine scaffold and a readily cleavable protecting group. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, underpinned by detailed protocols and mechanistic insights.

Introduction: The Dual Functionality of a Key Intermediate

This compound serves a dual purpose in organic synthesis. Firstly, the cyclohexylamine moiety is a common structural motif in a variety of biologically active molecules, including pharmaceuticals with anti-inflammatory and analgesic properties.[1] Secondly, the N-(4-methoxybenzyl) group, often abbreviated as PMB, functions as an efficient protecting group for the secondary amine. This protection is crucial to prevent undesired side reactions during subsequent synthetic transformations. The strategic value of the PMB group lies in its stability under a range of reaction conditions and its selective removal under mild oxidative or acidic conditions, often leaving other protecting groups intact.

Core Synthesis Pathway: Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of cyclohexanone with 4-methoxybenzylamine.[2][3][4] This one-pot reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical and influences the reaction conditions.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective for imines/enamines in the presence of ketones. Can be used in a one-pot procedure without pre-formation of the imine. | Moisture sensitive. |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Cost-effective and readily available. | Less selective; can reduce the starting ketone if added prematurely. Often requires pre-formation of the imine. |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH), Ethanol (EtOH), Toluene | "Green" and scalable method. | Requires specialized hydrogenation equipment. Catalyst selection (e.g., Pd/C, PtO₂) is crucial for efficiency.[3] |

Experimental Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Triacetoxyborohydride

This protocol offers a mild and efficient laboratory-scale synthesis.

Materials:

-

Cyclohexanone

-

4-Methoxybenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve cyclohexanone (1.0 equivalent) in anhydrous DCM (approximately 10 mL per mmol of cyclohexanone).

-

Amine Addition: To the stirred solution, add 4-methoxybenzylamine (1.05 equivalents).

-

Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-6 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualization of the Synthesis Workflow:

Caption: General strategy for the deprotection of the N-(4-methoxybenzyl) group.

Experimental Protocol 2: Oxidative Deprotection of an N-(4-methoxybenzyl) Protected Amine

This protocol provides a general method for the cleavage of the PMB group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Materials:

-

N-(4-methoxybenzyl)-protected amine substrate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the N-(4-methoxybenzyl)-protected amine (1.0 equivalent) in a mixture of DCM and water (e.g., 18:1 v/v).

-

Oxidant Addition: Add DDQ (1.2-1.5 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is often accompanied by a color change.

-

Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extraction: Separate the layers and extract the aqueous phase with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter and concentrate the solution. The crude product can be purified by flash column chromatography to yield the deprotected amine.

Application in Drug Discovery: A Scaffold for Bioactive Molecules

The N-cyclohexylamine scaffold is a privileged structure in medicinal chemistry. Its incorporation into molecules can impart favorable pharmacokinetic properties. For instance, derivatives of N-cyclohexyl-substituted benzamides have been synthesized and shown to possess anti-inflammatory and analgesic activities. [1]Furthermore, chiral dibenzylamines containing a cyclohexyl group have been investigated as potential ligands for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative disorders like Alzheimer's disease. [2] Hypothetical Synthetic Application:

A plausible multi-step synthesis could involve the initial preparation of this compound, followed by acylation with a substituted benzoyl chloride. Subsequent deprotection of the PMB group would yield a secondary amide, which could then be further functionalized.

Conclusion

This compound is a strategically important intermediate for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis via reductive amination and the reliable protection/deprotection chemistry of the N-PMB group make it an attractive building block for the construction of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

-

PubChem. 4-Methoxybenzylamine. National Center for Biotechnology Information. [Link]

-

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]

-

Cover Picture: Two-step Synthesis of Multi-Substituted Amines by Using an N -Methoxy Group as a Reactivity Control Element. ResearchGate. [Link]

-

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-4-methoxy-benzamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

(PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate. [Link]

-

Supporting Information. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Multistep Synthesis | Reaction Integration. Vapourtec. [Link]

- Preparation method of trans-4-methyl cyclohexylamine.

-

[PDF] Multi-step continuous-flow synthesis. Semantic Scholar. [Link]

-

Cyclohexanamine, N-cyclohexyl-. NIST WebBook. [Link]

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted). Human Metabolome Database. [Link]

-

The Role of Bis(4-methoxybenzyl)amine in Modern Pharmaceutical Synthesis. [Link]

-

FTIR analysis of N-(4-methoxybenzyl)oleamide (Compound 7). ResearchGate. [Link]

-

13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]

-

Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv. [Link]

-

24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. [Link]

-

A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris. [Link]

-

Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. PubMed. [Link]

-

Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. [Link]

-

Table of Contents. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

4-Methylcyclohexylamine. PubChem. [Link]

-

Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. [Link]

-

Cyclohexanamine, 4,4'-methylenebis-. NIST WebBook. [Link]

Sources

Application Notes & Protocols: N-(4-methoxybenzyl)cyclohexanamine as a Foundational Building Block in Pharmaceutical Synthesis

Abstract

N-(4-methoxybenzyl)cyclohexanamine is a secondary amine that serves as a highly versatile and valuable building block in modern medicinal chemistry.[1][2] Its structure uniquely combines two key pharmacophoric elements: a lipophilic cyclohexylamine moiety, known to enhance membrane permeability and interact with various biological targets, and a 4-methoxybenzyl (PMB) group, which can act as a stable protecting group or a modifiable aromatic handle.[3][4][5] This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this compound, complete with detailed experimental protocols and mechanistic insights for researchers in drug discovery and development.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug design, the selection of appropriate building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles.[6][7][8] this compound emerges as a scaffold of significant interest due to its intrinsic bifunctionality:

-

The Cyclohexylamine Core: This saturated carbocyclic amine is a common feature in numerous biologically active compounds. Its non-planar, conformationally flexible nature allows for optimal spatial arrangement of substituents to engage with protein binding pockets. Furthermore, its lipophilicity can be advantageous for traversing cellular membranes. Derivatives of cyclohexylamine have demonstrated a wide range of pharmacological activities, including analgesic and anti-inflammatory properties.[3][5][9]

-

The 4-Methoxybenzyl (PMB) Group: The PMB group serves a dual purpose. Primarily, it is a robust N-protecting group, stable to a wide range of reaction conditions but readily cleavable under specific oxidative or strong acid conditions.[4] This allows for selective manipulation of other functional groups within a molecule. Secondly, the electron-rich aromatic ring can be a site for further functionalization or can participate in crucial π-stacking or hydrophobic interactions within a target active site.

This combination makes this compound a powerful starting point for generating diverse libraries of compounds for screening and lead optimization.

Synthesis via Reductive Amination: A Robust and Scalable Approach

The most direct and widely employed method for synthesizing this compound is the reductive amination of cyclohexanone with 4-methoxybenzylamine.[10][11][12] This one-pot reaction proceeds through two key mechanistic steps: the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction to the target secondary amine.[13]

General Synthetic Workflow

The overall transformation is efficient and generally high-yielding, making it suitable for both small-scale library synthesis and large-scale production.

Caption: General workflow for synthesizing this compound.

Mechanistic Rationale

Understanding the mechanism is key to optimizing reaction conditions. The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. This is followed by acid-catalyzed dehydration to yield a Schiff base or, more accurately, its protonated form, the iminium ion. This electrophilic iminium ion is then rapidly reduced by a hydride source to the final secondary amine.[13]

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: Synthesis of this compound

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting ketone.

Materials:

-

Cyclohexanone

-

4-Methoxybenzylamine[14]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq) and anhydrous dichloromethane.

-

Add 4-methoxybenzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).[14]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a pure oil or solid.

Physicochemical & Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized building block. The data below are representative values for validating a successful synthesis.[15][16]

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.32 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H), 3.70 (s, 2H), 2.45 (m, 1H), 1.00-2.00 (m, 10H), NH (br s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5, 132.8, 129.5, 113.8, 58.0, 55.2, 53.5, 33.5, 26.3, 25.1 |

| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 2925, 2850 (C-H stretch), 1610, 1510 (C=C aromatic), 1245 (C-O stretch) |

Applications in Pharmaceutical Development

The utility of this compound extends from its use as a simple amine scaffold to a key intermediate in multi-step syntheses.

Scaffold for Library Generation

The secondary amine provides a reactive handle for diversification. A variety of substituents can be introduced via N-alkylation or N-acylation to rapidly generate a library of analogues for screening against biological targets. This approach is fundamental to structure-activity relationship (SAR) studies.

Caption: Diversification pathways for this compound.

Protocol: N-Acylation to Form an Amide Derivative

This protocol demonstrates a typical downstream reaction to create an amide, a common functional group in pharmaceuticals.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (or other acyl chloride, 1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., TEA) to the solution.

-

Slowly add the acyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[17][18] Handle in a well-ventilated area or a chemical fume hood.[19]

-

Handling: Avoid contact with skin, eyes, and clothing.[19] Do not breathe vapors or mist.[17] Wash hands thoroughly after handling.[20] Keep away from heat, sparks, and open flames.[17][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Keep away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[21] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[21] If inhaled, move the person to fresh air.[21] If swallowed, do NOT induce vomiting.[17] In all cases of significant exposure, seek immediate medical attention.[21]

References

- Safety Data Sheet. (n.d.).

- Sigma-Aldrich. (2023, March 18). Safety Data Sheet.

- Angene Chemical. (2024, November 16). Safety Data Sheet.

- Fisher Scientific. (2012, November 28). Safety Data Sheet.

- Reductive amination of cyclohexanone with benzylamine. (n.d.). ResearchGate.

- A Comparative Guide to the Synthesis of N-Substituted Benzylamines. (n.d.). Benchchem.

- trans-4-Methoxymethoxy-cyclohexylamine Safety Data Sheet. (n.d.). AK Scientific, Inc.

- Application Notes and Protocols: Synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide. (n.d.). Benchchem.

- Kolobova, E., et al. (2025, August 6). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate.

- Supplementary Material. (n.d.). The Royal Society of Chemistry.

- Synthesis of Amines. (2022, October 4). Chemistry LibreTexts.

- Spectroscopic Analysis: A Comparative Guide to N-cyclohexyl-4-methoxybenzenesulfonamide and Its Precursors. (n.d.). Benchchem.

- [A New Cyclohexylphenyl and Cyclohexylphenylamine. Synthesis and Pharmacological Activity]. (n.d.). PubMed.

- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.

- Synthesis and Application of 4-methoxybenzylamine. (2022, July 19). ChemicalBook.

- MedChem Highlights. (n.d.). Enamine.

- Synthesis and biological activity of cyclohexylamine derivatives. (2025, August 6). Request PDF.

- Pau, A., et al. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524-532.

- Synthesis of Building Blocks for Drug Design Programmes. (n.d.). Pharmaceutical Technology.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI.

- Building Blocks. (n.d.). PharmaBlock.

- Silicon-Containing Building Blocks for Drug Design. (n.d.). Enamine.

Sources

- 1. MedChem Highlights - Enamine [enamine.net]

- 2. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 3. [A new cyclohexylphenyl and cyclohexylphenylamine. Synthesis and pharmacological activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 9. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. angenechemical.com [angenechemical.com]

- 19. aksci.com [aksci.com]

- 20. files.dep.state.pa.us [files.dep.state.pa.us]

- 21. fishersci.com [fishersci.com]

thin-layer chromatography (TLC) analysis of N-(4-methoxybenzyl)cyclohexanamine reactions

An Application Guide to Thin-Layer Chromatography (TLC) for Monitoring the Synthesis of N-(4-methoxybenzyl)cyclohexanamine

Authored by: A Senior Application Scientist

Abstract